![molecular formula C18H17N7O2S2 B2891229 2-((3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺 CAS No. 852437-00-4](/img/structure/B2891229.png)

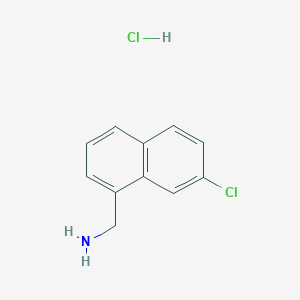

2-((3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core are often used in medicinal chemistry due to their wide range of biological activities . They can act as inhibitors of various enzymes and have potential applications in the treatment of diseases such as tuberculosis .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This method is functional group tolerant and provides a facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of these compounds can vary depending on the substituents at different positions. For example, the presence of a para-halogen phenyl at the 3 position has been found in some advanced lead compounds .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, they can react with europium under solvothermal conditions to yield a homoleptic framework containing Eu II centers .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their structure. For example, some compounds exhibit superior thermostability .科学研究应用

杀虫潜力

- 合成和杀虫评估: 该化合物已被用作合成各种杂环化合物的先驱。这些杂环化合物对棉铃虫(斜纹夜蛾)表现出潜在的杀虫活性 (Fadda 等,2017).

抗菌活性

- 合成和生物学评估: 该化合物是喹啉和三唑并[3,4-b][1,3,4]噻二氮杂卓等各种杂环化合物合成的组成部分,对包括黑曲霉和 E. coli 在内的多种菌株表现出体外抗菌和抗真菌活性 (Sahi & Paul,2016).

- 合成、抗菌和抗氧化剂评估: 已合成并分析了含有噻二唑和三唑片段的化合物(包括该分子),以了解其对根瘤菌和 E. coli 等生物体的抗菌活性 (Anusevičius 等,2015).

- 新型抗菌化合物合成: 该化合物参与了新型硒代并[2,3-c]吡唑化合物的合成,对革兰氏阳性菌和革兰氏阴性菌表现出显着的抗菌活性,并具有显着的抗真菌活性 (Zaki 等,2016).

抗癌和抗氧化特性

- 抗氧化剂和抗癌剂: 相关化合物 6-(3-(4-氟苯基)-1H-吡唑-4-基)-3-((2-萘氧基)甲基)[1,2,4]三唑并[3,4-b][1,3,4]-噻二唑已被研究其在 HepG2 细胞中的体外抗氧化特性和抗癌活性 (Sunil 等,2010).

合成和表征

- 合成和结构分析: 已有关于相关三唑并[4,3-b]哒嗪化合物的合成、结构分析和密度泛函理论 (DFT) 计算的研究 (Sallam 等,2021).

作用机制

Target of Action

The primary target of this compound is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .

Biochemical Pathways

The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cancer cell growth and survival .

Result of Action

The result of the compound’s action is a significant reduction in tumor cell growth and survival . The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values in the nanomolar to micromolar range .

未来方向

The future research directions in this field could involve the design and development of more selective and potent molecules based on the [1,2,4]triazolo[4,3-b]pyridazine core . Additionally, further studies could focus on understanding the mechanism of action of these compounds and optimizing their properties for specific applications .

属性

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)17-22-21-14-8-9-16(24-25(14)17)28-10-15(26)19-18-23-20-11(2)29-18/h4-9H,3,10H2,1-2H3,(H,19,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETONOOZDWIVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide](/img/structure/B2891162.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)

![Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2891168.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2891169.png)